molecular formula C13H8Cl2N4OS B5505256 4-((2,4-DICHLOROBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL

4-((2,4-DICHLOROBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B5505256
M. Wt: 339.2 g/mol
InChI Key: DBSYGLWXNBYGDV-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2,4-DICHLOROBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring, a furan ring, and a dichlorobenzylidene group, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-DICHLOROBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation of 2,4-dichlorobenzaldehyde with 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-((2,4-DICHLOROBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-((2,4-DICHLOROBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((2,4-DICHLOROBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring and dichlorobenzylidene group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, it may inhibit the activity of certain enzymes, thereby affecting cellular processes and exhibiting antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-DICHLORO-N-(2-(2-FURYL)-1-((METHYLAMINO)CARBONYL)VINYL)BENZAMIDE
  • N-(2,4-dichlorobenzylidene)-N-[2-(2-furyl)imidazo[1,2-a]pyridin-3-yl]amine

Uniqueness

Compared to similar compounds, 4-((2,4-DICHLOROBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL stands out due to its unique combination of a triazole ring, furan ring, and dichlorobenzylidene group. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N4OS/c14-9-4-3-8(10(15)6-9)7-16-19-12(17-18-13(19)21)11-2-1-5-20-11/h1-7H,(H,18,21)/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSYGLWXNBYGDV-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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